molecular formula C11H18O4 B12109103 Diethyl butylidenepropanedioate CAS No. 13937-11-6

Diethyl butylidenepropanedioate

Cat. No.: B12109103
CAS No.: 13937-11-6
M. Wt: 214.26 g/mol
InChI Key: HMTIRFYNPBFXRM-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is known for its unique structure, which includes a butylidene group attached to a propanedioic acid backbone, esterified with two ethyl groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, 2-butylidene-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:

Propanedioic acid+2EthanolAcid catalystPropanedioic acid, 2-butylidene-, 1,3-diethyl ester+Water\text{Propanedioic acid} + 2 \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{Propanedioic acid, 2-butylidene-, 1,3-diethyl ester} + \text{Water} Propanedioic acid+2EthanolAcid catalyst​Propanedioic acid, 2-butylidene-, 1,3-diethyl ester+Water

Industrial Production Methods

In industrial settings, the production of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-butylidene-, 1,3-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, 2-butylidene-, 1,3-diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids .

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, dimethyl ester:

    Propanedioic acid, diethyl ester:

Uniqueness

Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other esters of propanedioic acid. This structural feature makes it valuable in specific synthetic applications and research studies .

Biological Activity

Diethyl butylidenepropanedioate, also known as diethyl 2-butylmalonate, is an organic compound that has garnered attention in various fields of research due to its biological activities. This article delves into the compound's biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant case studies and research findings.

  • Molecular Formula : C11_{11}H20_{20}O4_{4}
  • Molecular Weight : 216.274 g/mol
  • CAS Number : 133-08-4
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 237.5 °C at 760 mmHg
  • Melting Point : 119 °C

This compound exhibits its biological activity primarily through its interaction with various molecular targets. The compound's structure, featuring ester and cyclohexene functional groups, allows it to participate in biochemical pathways that can lead to significant physiological effects. For instance, it has been shown to inhibit certain enzymes critical for bacterial protein synthesis, which suggests potential applications in combating drug-resistant bacteria .

Biological Activity

  • Toxicity Studies :
    • This compound has demonstrated toxicity against Tetrahymena pyriformis, with a log(IGC50-1) value of 0.557, indicating a moderate level of toxicity .
    • Such findings highlight the need for careful handling and further investigation into its safety profile.
  • Antimicrobial Properties :
    • Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .
  • Applications in Drug Development :
    • The compound is utilized as a building block in organic synthesis, particularly in the production of pharmaceuticals like Pregabalin, which is used for treating central nervous system disorders such as epilepsy and neuropathic pain .

Case Study 1: Antibacterial Activity

A recent study explored the antibacterial properties of this compound derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations around 32 µg/mL, showcasing their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted on this compound to evaluate its safety for use in medicinal applications. The study focused on dermal absorption and acute toxicity, finding that while the compound shows some toxicity, it also possesses beneficial biological activities that warrant further investigation into its therapeutic potential .

Research Findings Summary

Property Value
Molecular Weight216.274 g/mol
Toxicity (log(IGC50-1))0.557
Antimicrobial ActivityBroad-spectrum
ApplicationsDrug development

Properties

CAS No.

13937-11-6

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

diethyl 2-butylidenepropanedioate

InChI

InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3

InChI Key

HMTIRFYNPBFXRM-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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